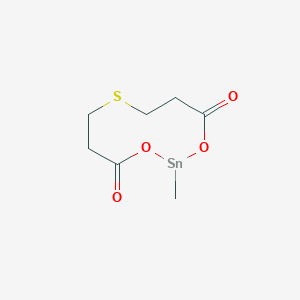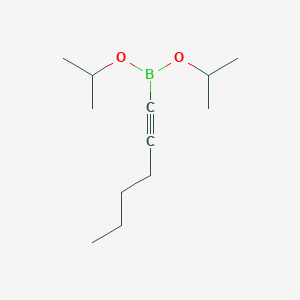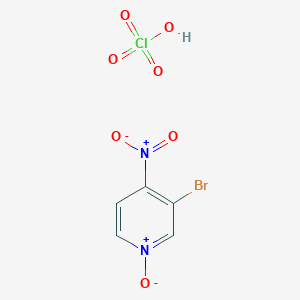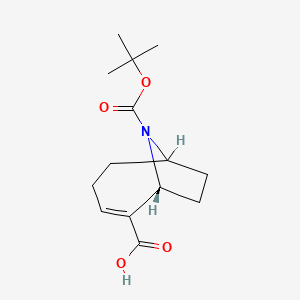
9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo(421)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- typically involves the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes . One efficient method is based on the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist for these receptors, mimicking the action of acetylcholine and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anatoxin-a: A potent neurotoxin with a similar azabicyclo structure.
Epibatidine: Another compound with a bicyclic structure that interacts with nAChRs.
Uniqueness
9-Azabicyclo(421)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- is unique due to its specific structural features and the potential for selective interactions with biological targets
Eigenschaften
CAS-Nummer |
125736-14-3 |
|---|---|
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(1R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]non-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-9-5-4-6-10(12(16)17)11(15)8-7-9/h6,9,11H,4-5,7-8H2,1-3H3,(H,16,17)/t9?,11-/m1/s1 |
InChI-Schlüssel |
HIMPEVIYFVUDQG-HCCKASOXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



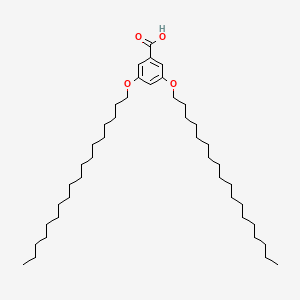
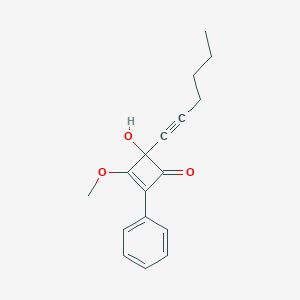
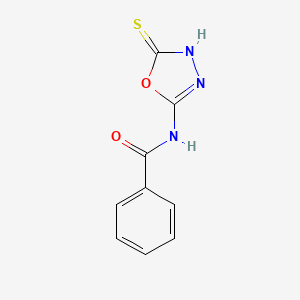
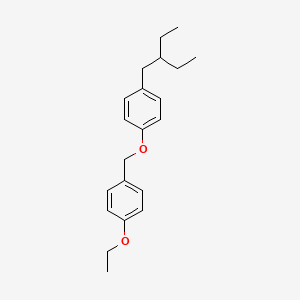
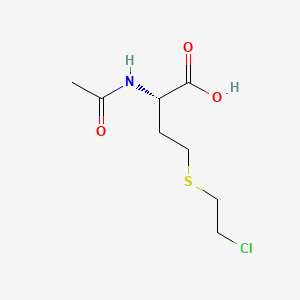
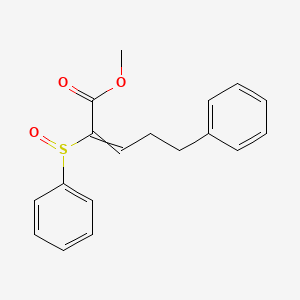
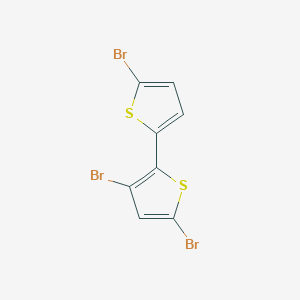
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
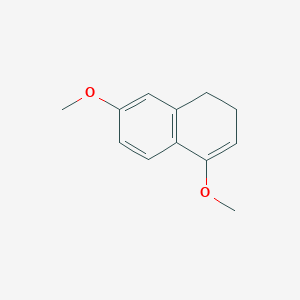
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
